molecular formula C10H11NO B2942033 2,2-Dimethylindolin-3-one CAS No. 3929-78-0

2,2-Dimethylindolin-3-one

Cat. No.: B2942033
CAS No.: 3929-78-0
M. Wt: 161.204
InChI Key: LCOXRUCZJLIHDI-UHFFFAOYSA-N
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Description

2,2-Dimethylindolin-3-one is a heterocyclic compound with the molecular formula C10H11NO. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylindolin-3-one can be synthesized through several methods. One efficient approach involves the use of aryl hydrazines and allyloxyketones under mild reaction conditions via a cascade Fischer indolization/Claisen rearrangement process . This method provides good to excellent yields of the compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylindolin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into different derivatives with altered properties.

    Substitution: This reaction can replace one functional group with another, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a halogen or other functional group .

Scientific Research Applications

2,2-Dimethylindolin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethylindolin-3-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, its derivatives may inhibit enzymes or receptors involved in disease processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethylindolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2,2-dimethyl-1H-indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2)9(12)7-5-3-4-6-8(7)11-10/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOXRUCZJLIHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3929-78-0
Record name 2,2-dimethyl-2,3-dihydro-1H-indol-3-one
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